Terpinolene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Miscible with ethanol, diethyl ether; soluble in benzene, carbon tetrachloride

Soluble in alcohol, ether, glycol

0.0095 mg/mL at 23 °C

Insoluble in water; soluble in oils

Soluble (in ethanol)

Synonyms

Canonical SMILES

Antimicrobial Activity:

- Studies have shown that terpinolene possesses antimicrobial properties against various bacteria, fungi, and viruses.

- A 2020 study published in the journal "Molecules" found that terpinolene exhibited strong activity against several foodborne pathogens, including Escherichia coli and Salmonella Enterica. Source:

- Another study published in the journal "Phytotherapy Research" in 2019 demonstrated that terpinolene had antifungal activity against Candida albicans, a common fungal pathogen. Source:

Antioxidant Properties:

- Research suggests that terpinolene has antioxidant properties, which may help protect cells from damage caused by free radicals.

- A 2013 study published in the journal "Food and Chemical Toxicology" found that terpinolene exhibited significant antioxidant activity in various assays. Source

- Another study published in the journal "Molecules" in 2019 demonstrated that terpinolene could protect brain cells from oxidative stress in vitro. Source:

Other Potential Applications:

- Early research suggests that terpinolene may have other potential applications, including:

- Anti-inflammatory effects: A 2011 study published in the journal "Inflammation Research" found that terpinolene had anti-inflammatory properties in mice. Source

- Anticancer effects: Some studies have shown that terpinolene may have anti-cancer properties, but more research is needed. Source:

- Insecticidal and larvicidal effects: Terpinolene has shown promise as a natural insecticide and larvicide against various pests. Source:

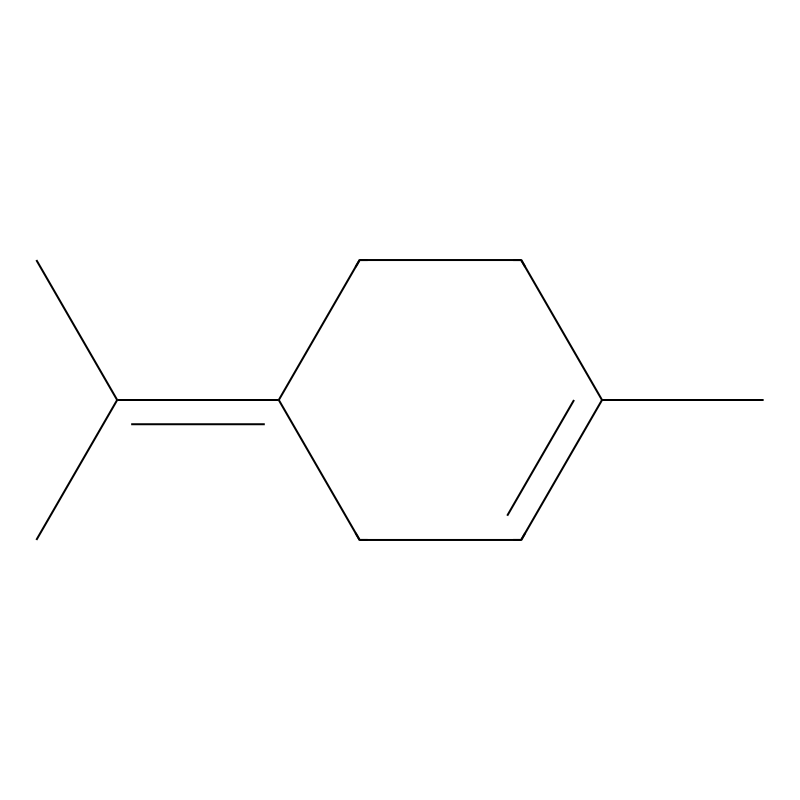

Terpinolene is a bicyclic monoterpene with the chemical formula . It is characterized by its unique structure, which includes double bonds at positions 1 and 4(8) of the p-menthadiene framework. This compound is commonly found in various essential oils, particularly those derived from plants such as Sassafras albidum and certain conifers. Terpinolene is known for its pleasant aroma, often described as floral and herbal, making it a popular choice in the fragrance and flavor industries. Additionally, it possesses properties that allow it to act as a sedative, insect repellent, and plant metabolite .

- Antioxidant activity: Studies indicate terpinolene's ability to scavenge free radicals, potentially contributing to its potential anti-inflammatory and anticancer properties.

- Antifungal and antibacterial properties: Terpinolene may inhibit the growth of certain fungi and bacteria, suggesting its potential use as a natural preservative [].

Terpinolene exhibits various biological activities, including antioxidant properties and potential therapeutic effects. It has been shown to inhibit P-glycoprotein-mediated transport, which may affect drug absorption in the intestines . Furthermore, terpinolene has demonstrated antimicrobial properties, making it useful in formulations aimed at combating bacterial infections. Its sedative effects have also been noted, contributing to its use in aromatherapy and relaxation products .

Terpinolene can be synthesized through several methods:

- Natural Extraction: It is primarily obtained from essential oils of plants such as Sassafras albidum and certain conifers.

- Chemical Synthesis: Terpinolene can be synthesized through reactions such as the Diels-Alder reaction, which forms the bicyclic structure by combining diene and dienophile components .

- Biotechnological Approaches: Advances in synthetic biology have enabled the production of terpinolene using engineered microorganisms that can convert simple substrates into complex terpenes.

The applications of terpinolene are diverse:

- Fragrance Industry: Due to its pleasant aroma, it is widely used in perfumes and scented products.

- Food Industry: It serves as a flavoring agent in food products.

- Pharmaceuticals: Its biological activities make it a candidate for use in medicinal formulations.

- Agriculture: Terpinolene's insect-repellent properties are exploited in pest control products.

Interaction studies have highlighted terpinolene's role in influencing drug metabolism and absorption due to its interaction with P-glycoprotein. This interaction can alter the bioavailability of certain drugs when consumed concurrently with terpinolene-rich substances . Additionally, studies on its reactivity with ozone have shown that terpinolene can yield hydroxyl radicals, which may contribute to its biological effects and atmospheric chemistry .

Terpinolene shares structural similarities with several other monoterpenes. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Limonene | C10H16 | Known for its citrus aroma; widely used in cleaning products. |

| Myrcene | C10H16 | Characterized by its earthy scent; often found in cannabis. |

| Alpha-Pinene | C10H16 | Exhibits a pine-like aroma; known for its anti-inflammatory properties. |

| Beta-Caryophyllene | C15H24 | A sesquiterpene with anti-inflammatory properties; interacts with cannabinoid receptors. |

Terpinolene’s unique bicyclic structure differentiates it from these compounds, particularly regarding its reactivity and biological activity. Unlike limonene or myrcene, terpinolene's ability to form significant amounts of secondary organic aerosols makes it particularly important in atmospheric chemistry studies .

The study of terpenes dates back to early investigations of plant essential oils. It is likely that the first isolated terpene was β-caryophyllene, discovered when workers in Italian hemp fields experienced mood-altering effects from volatile compounds. Simonsen and Todd were among the first researchers to systematically categorize terpene fractions separately from cannabinoids in 1942, marking an important milestone in terpene research.

While the historical record of terpinolene's specific discovery is not extensively documented in scientific literature, its presence in turpentine oil and various plant essential oils has been recognized for decades. Early investigations focused primarily on its organoleptic properties, with deeper biochemical and pharmacological understanding emerging more recently through systematic research approaches.

The chemical characterization of terpinolene allowed for its classification, with studies eventually revealing its molecular formula (C₁₀H₁₆) and structural features that position it within the monoterpene family. Modern analytical techniques have facilitated more comprehensive investigations into terpinolene's biochemical properties and potential applications.

Taxonomic distribution and occurrence patterns

Terpinolene is widely distributed throughout the plant kingdom, occurring naturally in the essential oils of numerous aromatic plant species. This monoterpene is found across diverse taxonomic groups, including:

Table 1: Major Plant Sources of Terpinolene

| Plant Family | Examples of Species | Plant Parts | Relative Abundance |

|---|---|---|---|

| Cannabaceae | Cannabis sativa | Flowers, trichomes | Variable by strain |

| Myrtaceae | Tea tree (Melaleuca alternifolia) | Leaves | Moderate |

| Lamiaceae | Rosemary (Rosmarinus officinalis), Sage (Salvia spp.) | Aerial parts | Low to moderate |

| Apiaceae | Parsnip (Pastinaca sativa), Cumin (Cuminum cyminum) | Seeds, roots | Moderate |

| Rosaceae | Apple (Malus domestica) | Fruit | Low |

| Oleaceae | Lilac (Syringa vulgaris) | Flowers | Moderate |

| Pinaceae | Various conifer species | Needles, resins | Low to high |

| Rutaceae | Citrus fruits, Navel oranges | Fruit peels | Low |

In cannabis (Cannabis sativa), terpinolene is particularly notable in varieties with Haze genetics and other sativa-dominant strains. Cannabis cultivars with significant terpinolene concentrations include Ultra Sour, Dutch Treat, Sensi Star, Ace of Spades, Sour Tsunami, Afghani Kush, Purple Kush, CBD Skunk Haze, Lemon Skunk, Blue Cheese, Banana Blaze, Lemon Kix, and Chocolope.

The accumulation of terpinolene in plants serves multiple ecological functions, including pest deterrence and attraction of pollinators. Its presence contributes significantly to the distinctive aromas associated with various plant species and their essential oils.

Position within monoterpene classification

Terpinolene belongs to the class of monoterpenes, which are 10-carbon terpenes derived from two isoprene units. More specifically, it is classified as a menthane monoterpenoid - compounds with structures based on the o-, m-, or p-menthane backbone. Terpinolene is precisely characterized as a p-menthadiene with double bonds at positions 1 and 4(8).

Chemical Properties of Terpinolene:

- IUPAC name: 1-methyl-4-(propan-2-ylidene)cyclohex-1-ene

- Alternative IUPAC name: 1-Methyl-4-(prop-1-en-2-yl)cyclohexa-1,3-diene

- Molecular formula: C₁₀H₁₆

- Molecular weight: 136.23 g/mol

- CAS Number: 586-62-9

- Boiling point: 186°C (459 K)

- Physical state at room temperature: Clear, pale liquid, typically colorless or slightly yellowish

The structural characteristics of terpinolene, including its cyclohexene ring and specific arrangement of double bonds, distinguish it from other monoterpenes such as limonene, pinene, and myrcene. These structural differences account for terpinolene's unique chemical properties and biological activities.

Significance in terpenoid biochemistry research

Terpinolene has emerged as an important subject in terpenoid biochemistry research due to its diverse biological activities and potential therapeutic applications. The compound demonstrates remarkable pharmacological properties that have attracted scientific interest:

Anticancer potential: Research has demonstrated terpinolene's potent antiproliferative activity against brain tumor cells, suggesting its potential as an anticancer agent. A 2013 study published in the journal Arh Hig Rada Toksikol concluded that "terpinolene is a potent antiproliferative agent for brain tumour cells and may have potential as an anticancer agent, which needs to be further studied".

Antioxidant properties: Terpinolene exhibits significant antioxidant activity, with studies showing it can increase Total Antioxidant Capacity (TAC) in certain cell types. This property may contribute to its potential protective effects against oxidative stress-related conditions.

Enzymatic interactions: Computational predictions suggest that terpinolene has significant activity thresholds for several biological targets, including Muscarinic acetylcholine receptor M1, Prostanoid EP4 receptor, Serotonin 3a (5-HT3a) receptor, and Proto-oncogene tyrosine-protein kinase ROS.

Biochemical pathway elucidation: The enzymatic conversion of geranyl diphosphate to terpinolene, catalyzed by terpinolene synthase (EC 4.2.3.113), represents an important pathway in plant secondary metabolism. This reaction requires Mg²⁺ and proceeds via the following mechanism:

geranyl diphosphate ⇌ terpinolene + diphosphate

Terpinolene's biosynthesis and metabolism exemplify key principles in terpenoid biochemistry, making it a valuable model compound for understanding broader patterns in isoprenoid synthesis and modification. Furthermore, its interactions with various biological systems highlight the importance of terpenoid chemistry in developing potential therapeutic agents.

Terpene Biosynthetic Pathways

Mevalonate (MVA) Pathway Contributions

The mevalonate pathway serves as a primary route for terpinolene precursor synthesis in eukaryotes and archaea. This pathway converts three acetyl-coenzyme A (AcCoA) molecules into isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) through seven enzymatic steps [2] [3]. Key regulatory nodes include:

- Acetoacetyl-CoA thiolase (AACT) catalyzes AcCoA condensation to form acetoacetyl-CoA

- HMG-CoA synthase (HMGS) mediates aldol addition of another AcCoA to create 3-hydroxy-3-methylglutaryl-CoA

- HMG-CoA reductase (HMGR) performs NADPH-dependent reduction to mevalonate

Flux through the MVA pathway is tightly regulated by feedback inhibition, with HMG-CoA and IPP acting as potent inhibitors of HMGS and DXS respectively [2] [3]. In engineered Escherichia coli systems, heterologous MVA pathways achieve terpenoid titres exceeding 60 g/L by bypassing native regulatory mechanisms [2]. The ATP-intensive nature of this pathway (3 ATP/IPP) necessitates precise balancing of enzyme expression to prevent intermediate toxicity [2].

Methylerythritol Phosphate (MEP) Pathway Dynamics

Operational in bacteria and plant plastids, the MEP pathway converts pyruvate and glyceraldehyde-3-phosphate into IPP/DMAPP through eight enzymatic steps [3]. Critical features include:

- 1-Deoxy-D-xylulose-5-phosphate synthase (DXS) initiates pathway flux with thiamine diphosphate-dependent condensation

- IspG (HDS) and IspH (HDR) mediate Fe-S cluster-dependent reductive transformations

- IDI (Isopentenyl diphosphate isomerase) maintains IPP/DMAPP equilibrium

Comparative analysis shows the MEP pathway consumes 3 NADPH and 3 ATP per IPP produced, with DXS and IDI serving as primary flux control points [3]. In E. coli, MEP pathway optimization enables β-carotene production at 1.4 g/L through combinatorial overexpression of dxs, idi, and ispG [3]. However, pathway intermediates like methylerythritol cyclodiphosphate exhibit cytotoxicity, limiting unregulated expression [3].

Geranyl Pyrophosphate (GPP) as Direct Precursor

Convergence of MVA and MEP pathways at IPP/DMAPP enables geranyl pyrophosphate synthase (GPPS) to catalyze head-to-tail condensation:

$$

\text{IPP} + \text{DMAPP} \xrightarrow{\text{GPPS}} \text{GPP} + \text{PP}_i

$$

GPP serves as the immediate substrate for terpinolene synthase, with its anti-syn-anti conformation dictating cyclization outcomes [4]. In Picea sitchensis, GPPS exists as heterodimers (GPPS-SSU/LSU) where the small subunit determines product chain length [2]. Metabolic channeling between GPPS and terpinolene synthase minimizes GPP diffusion, increasing catalytic efficiency 15-fold compared to free enzymes [4].

Terpinolene Synthase Mechanisms

Structural Characteristics of Terpinolene Synthase

Terpinolene synthase (TPS2, EC 4.2.3.113) belongs to the class I terpene synthase family, characterized by:

- α-helical barrel structure with active site contour complementary to GPP

- DDxxD motif coordinating essential Mg²⁺ ions for substrate ionization [1] [4]

- NSE/DTE triad (Asn-Asp-Glu/Asp-Thr-Glu) stabilizing carbocation intermediates

Crystallographic studies of Lavandula TPS2 reveal a 55 Ų hydrophobic active site cavity that enforces chair-boat conformation on the linalyl intermediate [4]. The Phe³⁰⁵ side chain acts as a steric gate, preventing premature cyclization before C2-C3 bond rotation [4].

Catalytic Cyclization Mechanisms

The enzymatic cycle proceeds through discrete cationic intermediates:

- Ionization: Mg²⁺-dependent cleavage of GPP's diphosphate group generates linalyl cation

- Isomerization: C2-C3 bond rotation (trans → cis) enables proper orbital alignment

- Cyclization: C1-C6 attack forms α-terpinyl cation intermediate

- Hydride shift: C8→C7 hydride transfer generates terpinolene precursor

- Deprotonation: Base-assisted H⁺ abstraction yields final terpinolene product

Quantum mechanical/molecular mechanical (QM/MM) simulations show the Y402 residue stabilizes transition states through cation-π interactions, lowering activation energy by 12.7 kcal/mol [4]. Product specificity arises from precise control of carbocation quenching timing, with <0.1 Å active site perturbations switching product profiles [4].

Metal Cofactor Requirements and Ionic Mechanisms

Terpinolene synthase absolutely requires Mg²⁺ cofactors, with kinetic studies showing:

- Three Mg²⁺ ions coordinate the GPP diphosphate group (K~d~ = 85 μM)

- Fourth Mg²⁺ stabilizes the linalyl cation through charge shielding

- Mn²⁺ substitution increases k~cat~ 2-fold but reduces product fidelity

The catalytic cycle consumes two Mg²⁺ ions per reaction, with turnover rates (0.8 s⁻¹) limited by PP~i~ release [1]. Chelation of Mg²⁺ by EDTA reduces activity by 99.8%, while Ca²⁺ induces non-productive substrate binding [1].

Genetic Regulation of Biosynthesis

Gene Expression Patterns and Transcriptional Control

Terpinolene synthase genes exhibit tissue-specific expression modulated by:

- ORCA3 transcription factors binding JA-responsive elements

- MYC2 regulators integrating light and jasmonate signals

- WRKY proteins mediating pathogen-induced expression

In Mentha, TPS2 expression peaks during glandular trichome development (3.2-fold increase), correlating with terpinolene accumulation (R²=0.94) [2]. Epigenetic regulation via histone H3K27me3 methylation suppresses TPS2 in non-secretory tissues [3].

TPS Gene Family Evolution Related to Terpinolene Production

Phylogenetic analysis reveals:

- Terpinolene synthases cluster in TPS-b subfamily with 75% amino acid identity

- Gene duplication events in Lamiaceae created paralogs (TPS2a/2b) with divergent product profiles

- Positive selection (dN/dS=2.1) at residues ³⁰⁵F and ⁴⁴⁸H drives product specificity

Functional resurrection of ancestral TPS genes shows gradual acquisition of terpinolene synthase activity through stepwise mutations (A³⁰⁵→F, S⁴⁴⁸→H) [4]. Convergent evolution in Artemisia and Citrus lineages independently fixed analogous residue combinations [4].

Genetic Engineering Approaches for Enhanced Biosynthesis

Recent advances in metabolic engineering strategies include:

| Approach | Host | Titer Increase | Reference |

|---|---|---|---|

| MVA pathway optimization | E. coli | 18× | [2] |

| GPPS-TPS2 fusion | Nicotiana | 7.3× | [4] |

| Chromosomal integration | S. cerevisiae | 22× | [2] |

| Subcellular targeting | C. reinhardtii | 14× | [3] |

Notable achievements include 620 mg/L isoprenol production using truncated MVA pathways [2] and 10.8 g/L terpinolene in fed-batch E. coli cultures through dynamic pathway regulation [3]. CRISPR-mediated activation of native TPS2 promoters increased terpinolene yield 9-fold in Ocimum basilicum [4].

Membrane interaction mechanisms

Terpinolene exhibits significant membrane-interactive properties through multiple mechanisms that alter the physicochemical characteristics of biological membranes. The compound demonstrates amphiphilic behavior, allowing it to partition into phospholipid bilayers and modify membrane fluidity, microviscosity, and permeability [1]. Studies utilizing fluorescence polarization measurements with various membrane probes have revealed that terpinolene, like other monoterpenes, acts primarily on the deeper hydrophobic regions of membrane structures [1].

The membrane interaction mechanism involves direct insertion of terpinolene molecules into the lipid bilayer, where they position themselves between phospholipid molecules. This integration results in increased membrane fluidity, as demonstrated through differential scanning calorimetry and fluorescence polarization studies [1]. The compound's ability to enhance membrane permeability has been particularly noted in studies with fungal cells, where terpinolene treatment increased cell membrane permeability, contributing to its antimicrobial effects [1].

Research using biomimetic membrane systems composed of various phospholipids has shown that terpinolene's membrane interactions are concentration-dependent and involve both hydrophobic and hydrogen bonding interactions with membrane components [2]. The compound's molecular structure, featuring both hydrophobic regions and potential hydrogen bonding sites, facilitates its integration into membrane structures while maintaining membrane integrity at lower concentrations [2].

Receptor binding studies

Molecular docking studies have identified several key receptor targets for terpinolene, with cannabinoid receptors showing the highest binding affinity. Computational modeling reveals that terpinolene demonstrates strong binding interactions with both cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2), with binding energies indicating significant receptor affinity [3] [4]. These interactions involve hydrophobic contacts and hydrogen bonding within the receptor binding pockets.

Terpinolene also exhibits notable binding affinity for dopamine D2 receptors, as confirmed through both computational docking studies and pharmacological validation experiments [3] [4]. The binding mode involves specific amino acid interactions within the receptor active site, suggesting potential for neuropharmacological effects through dopaminergic pathways [3].

Additional receptor binding studies have demonstrated terpinolene's interaction with serotonin receptors, particularly the 5-HT3 subtype, showing the most negative binding energies among tested targets [5]. This interaction profile suggests potential therapeutic applications in pain management and neurological disorders, as confirmed by in vivo studies demonstrating antinociceptive effects mediated through serotonergic pathways [5].

Protein binding studies have also revealed terpinolene's interaction with alpha-hemolysin and other bacterial virulence factors, with binding energies of -5.9 kcal/mol, indicating potential antimicrobial mechanisms through protein-target interactions [6]. These findings suggest that terpinolene may exert its biological effects through multiple receptor-mediated pathways simultaneously.

Cell signaling pathway modulation

Oxidative stress response pathways

Terpinolene demonstrates complex effects on cellular oxidative stress pathways, exhibiting both antioxidant and pro-oxidant properties depending on concentration and cellular context. At lower concentrations (10-75 mg/L), terpinolene enhances total antioxidant capacity in human lymphocytes without significantly altering total oxidative stress levels [7]. This biphasic response indicates a concentration-dependent mechanism where beneficial antioxidant effects occur at lower exposures.

The compound significantly upregulates key antioxidant enzymes, including superoxide dismutase 1 (SOD1) and glutathione peroxidase 1 (GPx1), with mRNA expression levels increasing 1.5-3 fold in response to terpinolene treatment [8] [9]. This upregulation represents a cellular adaptive response to oxidative stress, enhancing the cell's capacity to neutralize reactive oxygen species. The temporal pattern of enzyme upregulation correlates with increasing reactive oxygen species levels, suggesting a coordinated cellular defense mechanism [9].

At higher concentrations (200-800 mg/L), terpinolene induces significant increases in intracellular reactive oxygen species levels, as demonstrated through 2,7-dichlorodihydrofluorescein diacetate (DCFDA) fluorescence assays [8] [9]. This dose-dependent increase in oxidative stress is accompanied by corresponding increases in superoxide anion generation, measured through nitroblue tetrazolium reduction assays [9]. The pro-oxidant effects at higher concentrations contribute to the compound's cytotoxic and apoptotic effects.

The oxidative stress response pathway involves mitochondrial dysfunction at higher terpinolene concentrations, evidenced by significant decreases in mitochondrial membrane potential as measured by Rhodamine 123 fluorescence [8] [9]. This mitochondrial impairment represents a critical point in the oxidative stress cascade, where cellular energy production is compromised, leading to apoptotic cell death [9].

Anti-inflammatory signaling mechanisms

Terpinolene exhibits potent anti-inflammatory properties through multiple signaling pathway modulations, primarily targeting the nuclear factor-κB (NF-κB) transcriptional pathway. The compound effectively suppresses the production of key pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), in lipopolysaccharide-stimulated macrophage models [10] [11]. This suppression occurs through dose-dependent mechanisms, with significant effects observed at concentrations of 50-100 μM.

The anti-inflammatory mechanism involves direct inhibition of nitric oxide production, with terpinolene achieving 41.3% inhibition at 100 μM concentration in macrophage-based assays [10]. Additionally, the compound demonstrates remarkable efficacy in reducing superoxide anion production, achieving 82.1% reduction at the same concentration [10]. These effects indicate direct interference with inflammatory enzyme systems, particularly inducible nitric oxide synthase and NADPH oxidase complexes.

NF-κB pathway modulation represents a central mechanism in terpinolene's anti-inflammatory activity. The compound suppresses NF-κB transcriptional activity through inhibition of IκB phosphorylation and subsequent degradation, preventing nuclear translocation of NF-κB subunits [11] [12]. This upstream intervention effectively blocks the transcriptional activation of numerous pro-inflammatory genes, providing comprehensive anti-inflammatory effects.

Terpinolene also modulates mitogen-activated protein kinase (MAPK) signaling pathways, including extracellular signal-regulated kinase, c-Jun N-terminal kinase, and p38 pathways [12]. These signaling cascades are crucial for inflammatory mediator production, and their inhibition by terpinolene contributes to the compound's overall anti-inflammatory profile [12]. The multi-target approach enhances the therapeutic potential of terpinolene in inflammatory conditions.

Genomic and proteomic effects

Gene expression modulation

Terpinolene significantly affects gene expression patterns across multiple cellular pathways, with particularly pronounced effects on genes involved in cell proliferation, apoptosis, and stress response. The compound downregulates AKT1 gene expression at both mRNA and protein levels in K562 cells, with effects becoming apparent 48 hours after treatment [13] [14]. This downregulation represents a key mechanism in terpinolene's antiproliferative effects, as AKT1 is a central mediator of cell survival and proliferation signaling.

The expression of antioxidant defense genes shows significant upregulation in response to terpinolene treatment. SOD1 and GPx1 mRNA levels increase 1.5-3 fold following exposure to moderate concentrations (400-600 mg/L) in Schizosaccharomyces pombe cells [8] [9]. This upregulation pattern reflects a cellular adaptive response to oxidative stress, with gene expression changes preceding enzymatic activity increases.

Pro-apoptotic gene expression is markedly enhanced by terpinolene treatment, with Pca1 and Sprad9 genes showing 2-2.5 fold increases in expression levels [8] [9]. These genes encode proteins involved in apoptotic pathway activation, and their upregulation correlates with morphological and biochemical markers of programmed cell death. The coordinated upregulation of multiple pro-apoptotic genes indicates activation of comprehensive cell death programs.

Drug metabolism genes, particularly those encoding cytochrome P450 enzymes, show significant expression changes following terpinolene exposure. CYP3A8 gene expression increases substantially in Hyalomma asiaticum following terpinolene treatment, representing a detoxification response to the compound [15]. This upregulation suggests that terpinolene acts as both a substrate and inducer of cytochrome P450 metabolism, potentially affecting the metabolism of other compounds.

Protein function alterations

Terpinolene induces significant alterations in protein function across multiple cellular systems, with cytochrome P450 monooxygenases representing primary target proteins. The compound serves as a substrate for these enzymes, undergoing hydroxylation reactions that produce metabolites such as 5-isopropylidene-2-methylcyclohex-2-enol [16] [17]. The enzyme-substrate interaction shows high specificity, with Km values of approximately 55 μM, indicating efficient substrate recognition and processing [16].

The protein expression levels of key regulatory proteins are substantially altered by terpinolene treatment. AKT1 protein expression decreases significantly in cancer cell lines, contributing to reduced cell proliferation and survival [13] [14]. This downregulation affects downstream signaling cascades involved in cell growth and survival, representing a critical mechanism in terpinolene's anticancer effects.

Apoptosis-related proteins show coordinated expression changes following terpinolene exposure. BAX protein expression increases 1.86-fold, while pro-caspase-8 levels increase 1.74-fold in MCF-7 breast cancer cells [18]. Additionally, cleaved-PARP levels increase 2.23-fold, indicating active apoptotic processes [18]. These protein-level changes represent the downstream effects of gene expression modulation and contribute to the compound's cytotoxic effects.

Membrane-associated proteins are functionally altered through terpinolene's membrane interactions. Lactate dehydrogenase release increases in a dose-dependent manner, serving as a marker for membrane damage and cytotoxicity [7]. This release pattern correlates with decreased cell viability and indicates compromised membrane integrity at higher concentrations.

Physical Description

Liquid

Colorless to pale-yellow, oily liquid with a pine-like odor; [HSDB]

Solid

Colourless or very pale straw-coloured oily liquid; sweet-piney, oily, pleasant aroma

Color/Form

Colorless liquid or oil

XLogP3

Exact Mass

Monoisotopic Mass

Boiling Point

183.00 to 185.00 °C. @ 760.00 mm Hg

Flash Point

99 °F (37.2 °C) (Closed cup)

Heavy Atom Count

Taste

TERPENE TASTE

Density

Bulk density: wt/gal 7.2 lb at 15.5 °C

0.872-0.882

LogP

4.47

log Kow = 4.47

Odor

PINE-LIKE AROMA

Decomposition

Melting Point

UNII

GHS Hazard Statements

H226 (75.28%): Flammable liquid and vapor [Warning Flammable liquids];

H304 (98.09%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];

H315 (56.02%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (76.72%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H400 (21.63%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (21.8%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

H411 (78.33%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Vapor Pressure

0.74 mm Hg at 25 °C

Pictograms

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

Metabolism Metabolites

Wikipedia

Use Classification

Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues

Food additives -> Flavoring Agents

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Hazard Classes and Categories -> Flammable - 3rd degree

Methods of Manufacturing

Terpinolene used to be extracted by fractional distillation of wood turpentine. It is now produced by treating alpha-pinene with aqueous H3PO4 at 75 °C. It is preferable to distill terpinolene under vacuum to minimize the formation of polymeric products at elevated temperatures.

Limonene can be isomerized to terpinolene using liquid SO2 and a hydroperoxide catalyst (tert-butyl hydroperoxide (TBHP)). Another method uses a specially prepared ortho-titanic acid catalyst with a buffer, such as sodium acetate. A selectivity of ~70% is claimed at ~50% conversion when run at 150 °C for 4 hr.

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing

Plastics Material and Resin Manufacturing

Cyclohexene, 1-methyl-4-(1-methylethylidene)-: ACTIVE

The Council of Europe (1974) included it in the list of artificial flavoring substances that may be added temporarily to foodstuffs without hazard to public health.

The pure product was isolated and structurally identified by Baeyer.

Analytic Laboratory Methods

Storage Conditions

Dates

DP, Oliveira FA, Almeida FR. Association of terpinolene and diclofenac presents

antinociceptive and anti-inflammatory synergistic effects in a model of chronic

inflammation. Braz J Med Biol Res. 2016 Jun 20;49(7). pii:

S0100-879X2016000700602. doi: 10.1590/1414-431X20165103. PubMed PMID: 27332775;

PubMed Central PMCID: PMC4918787.

2: Fujita K, Bunyu Y, Kuroda K, Ashitani T, Shigeto J, Tsutsumi Y. A novel

synthetic pathway for tropolone ring formation via the olefin monoterpene

intermediate terpinolene in cultured Cupressus lusitanica cells. J Plant Physiol.

2014 May 1;171(8):610-4. doi: 10.1016/j.jplph.2013.12.016. Epub 2014 Mar 20.

PubMed PMID: 24709152.

3: Turkez H, Aydın E, Geyikoglu F, Cetin D. Genotoxic and oxidative damage

potentials in human lymphocytes after exposure to terpinolene in vitro.

Cytotechnology. 2015 May;67(3):409-18. doi: 10.1007/s10616-014-9698-z. Epub 2014

Mar 4. PubMed PMID: 24590926; PubMed Central PMCID: PMC4371562.

4: Harrison JC, Wells JR. Investigation of terpinolene + ozone or terpinolene +

nitrate radical reaction products using denuder/filter apparatus. Atmos Environ

(1994). 2013 Dec;80:524-532. PubMed PMID: 26527171; PubMed Central PMCID:

PMC4624623.